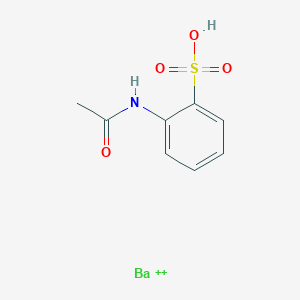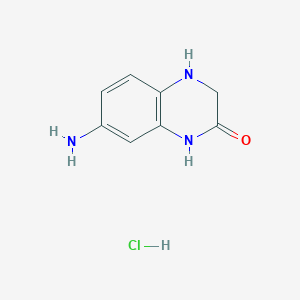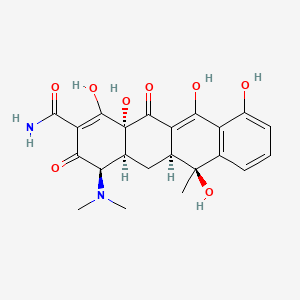
Epitetracycline
概要
説明
Epitetracycline is an epimer of the antibiotic tetracycline . It is considered a degradation product of tetracycline . Epimers of tetracycline form without catalysis . Epitetracycline has decreased activity as an antibiotic but may have stronger toxic effects in animals .
Synthesis Analysis
Tetracyclines undergo a wide variety of reactions at different pH values. They form to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .Molecular Structure Analysis
The basic structure of all tetracyclines includes the amino group joined to ring A, and two systems of keto phenolic chromophores, system A and cycles BCD, which are important for its activity .Chemical Reactions Analysis
Tetracyclines are reported to undergo a wide variety of reactions at different pH values. They form to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The pH-dependent absorbance and emission properties of tetracycline and its analogs were investigated .Physical And Chemical Properties Analysis
Epitetracycline has a molecular formula of C22H24N2O8 . Its average mass is 444.435 Da and its monoisotopic mass is 444.153259 Da . It is reported to undergo a wide variety of reactions at different pH values .科学的研究の応用
- Potential Applications : Researchers may investigate its toxicological effects and explore its use in toxicity studies .
- Use Case : It can be employed for calibration, quality control, and method validation in chromatographic analyses .
Antibiotic Activity
Tet Repressor Effector Modulation
Toxic Response Induction
Analytical Chemistry
LC/MS Analysis
Environmental Monitoring
作用機序
Target of Action
Epitetracycline, like other tetracyclines, primarily targets bacterial ribosomes . These ribosomes play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
Epitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis . The inhibition of protein synthesis halts bacterial growth, making Epitetracycline a bacteriostatic antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by Epitetracycline is protein biosynthesis. By binding to the 30S ribosomal subunit, Epitetracycline prevents the addition of new amino acids to the growing peptide chain . This disruption in protein synthesis affects various downstream cellular processes, as proteins are essential for numerous functions within the bacterial cell.
Pharmacokinetics
It is known that the pharmacokinetics of tetracyclines can be influenced by the ability to form complexes with metal ions such as calcium, magnesium, and iron . These complexes can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, impacting its bioavailability .
Result of Action
The primary result of Epitetracycline’s action is the inhibition of bacterial growth. By interfering with protein synthesis, Epitetracycline prevents bacteria from producing essential proteins, which halts their growth and proliferation . This makes Epitetracycline effective against a wide range of gram-positive and gram-negative bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Epitetracycline. For instance, the presence of metal ions in the environment can affect the drug’s pharmacokinetics . Additionally, the emergence of resistant bacterial strains can limit the effectiveness of Epitetracycline . These resistant strains often possess genes that code for proteins capable of effluxing tetracyclines or protecting bacterial ribosomes from their action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMGUDVXFXRIG-PMXORCKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873795 | |
| Record name | Epitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79-85-6 | |
| Record name | Epitetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



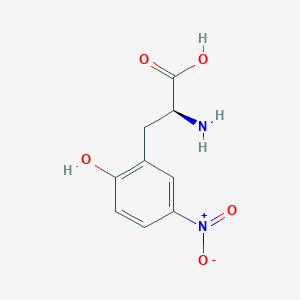
![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

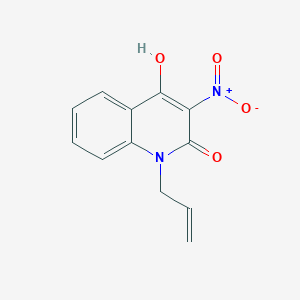
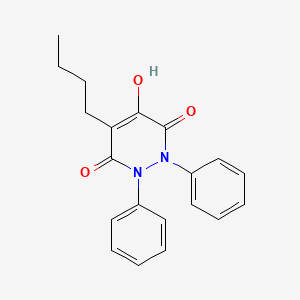

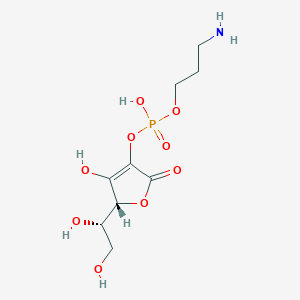
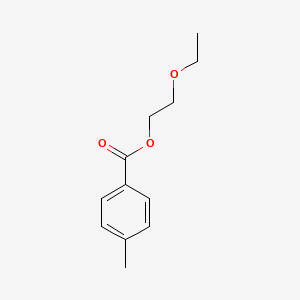
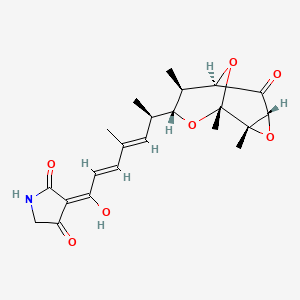
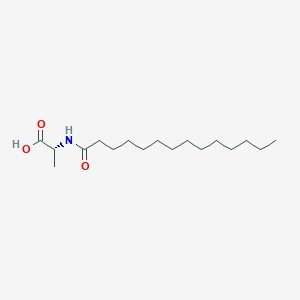
![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)
